1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one
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Overview
Description
1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one is a chemical compound known for its unique structure and diverse applications in scientific research The compound features a trimethoxybenzoyl group, which is a versatile pharmacophore, contributing to its significant bioactivity
Preparation Methods
The synthesis of 1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one typically involves several steps, starting with the preparation of the azepan-2-one core, followed by the introduction of the ethenyl and trimethoxybenzoyl groups. Common synthetic routes include:
Step 1: Formation of the azepan-2-one core through cyclization reactions.
Step 2: Introduction of the ethenyl group via alkylation reactions.
Step 3: Attachment of the trimethoxybenzoyl group through acylation reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules and as a building block in organic chemistry.
Biology: Investigated for its potential biological activities, including anti-cancer, anti-fungal, and anti-bacterial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The trimethoxybenzoyl group plays a crucial role in its bioactivity, allowing the compound to bind to and inhibit key enzymes and proteins. This interaction can lead to the disruption of cellular processes, resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one can be compared with other compounds containing the trimethoxybenzoyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
The uniqueness of this compound lies in its specific structure, which allows for distinct interactions and bioactivities compared to other similar compounds.
Properties
IUPAC Name |
1-ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-5-19-9-7-6-8-13(18(19)21)16(20)12-10-14(22-2)17(24-4)15(11-12)23-3/h5,10-11,13H,1,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUUUKFSFLVLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2CCCCN(C2=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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